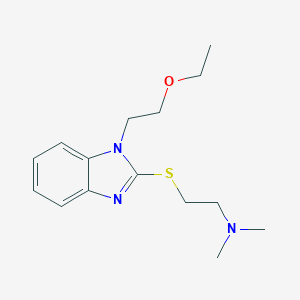
3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide, also known as MPTN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of tetrazole-based derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide is not fully understood. However, studies have suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been reported to interact with DNA and induce DNA damage, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9, which are involved in the regulation of programmed cell death. This compound has also been reported to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Moreover, this compound possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide has several advantages for lab experiments, such as its high purity and good yield. However, this compound has some limitations, including its low solubility in water, which may limit its use in certain experiments. Additionally, this compound is a relatively new compound, and further studies are needed to fully understand its biological activities and potential therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide. Firstly, more studies are needed to elucidate the mechanism of action of this compound, which will help in the development of more potent derivatives. Secondly, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, which will help in the development of effective therapeutic strategies. Thirdly, the potential of this compound as a therapeutic agent for other diseases, such as diabetes and cardiovascular diseases, should be explored. Finally, the development of new synthesis methods for this compound and its derivatives may lead to the discovery of more potent and effective compounds.
Conclusion:
In conclusion, this compound is a novel compound that has shown promise in various therapeutic applications. Its cytotoxicity against cancer cells, inhibition of acetylcholinesterase, and anti-inflammatory properties make it a potential candidate for the treatment of cancer, Alzheimer's disease, and inflammation. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
The synthesis of 3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide involves the reaction of 3-methoxy-2-naphthoic acid with propylamine and sodium azide, followed by reduction with hydrogen gas and palladium on carbon catalyst. The final product is obtained after recrystallization from ethanol. This method has been reported to yield this compound in good purity and yield.
Aplicaciones Científicas De Investigación
3-methoxy-N-(2-propyl-2H-tetraazol-5-yl)-2-naphthamide has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound exhibits cytotoxicity against cancer cells and induces apoptosis through the activation of caspase-3 and caspase-9. Moreover, this compound has been reported to inhibit the activity of acetylcholinesterase, which is a key enzyme involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines.
Propiedades
Fórmula molecular |
C16H17N5O2 |
|---|---|
Peso molecular |
311.34 g/mol |
Nombre IUPAC |
3-methoxy-N-(2-propyltetrazol-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C16H17N5O2/c1-3-8-21-19-16(18-20-21)17-15(22)13-9-11-6-4-5-7-12(11)10-14(13)23-2/h4-7,9-10H,3,8H2,1-2H3,(H,17,19,22) |
Clave InChI |
NRLFBJUNVRIUNW-UHFFFAOYSA-N |
SMILES |
CCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
SMILES canónico |
CCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)



![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)
![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)



